molecular formula C8H14ClNO B13749177 2-Furanethylamine, N,N-dimethyl-, hydrochloride CAS No. 38914-90-8

2-Furanethylamine, N,N-dimethyl-, hydrochloride

Cat. No.: B13749177
CAS No.: 38914-90-8
M. Wt: 175.65 g/mol
InChI Key: LKWPIJNHDKGRDS-UHFFFAOYSA-N
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Description

2-Furanethylamine, N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an amine group attached to the furan ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanethylamine, N,N-dimethyl-, hydrochloride typically involves the reaction of 2-furanethylamine with dimethylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acid catalysts such as hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Furanethylamine, N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with oxygen-containing functional groups, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-Furanethylamine, N,N-dimethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furanethylamine, N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphenethylamine: A similar compound with a phenethylamine structure.

    N,N-Diisopropylethylamine: Another tertiary amine with different substituents.

    Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.

Uniqueness

2-Furanethylamine, N,N-dimethyl-, hydrochloride is unique due to its furan ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other amines may not be suitable.

Properties

CAS No.

38914-90-8

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

2-(furan-2-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C8H13NO.ClH/c1-9(2)6-5-8-4-3-7-10-8;/h3-4,7H,5-6H2,1-2H3;1H

InChI Key

LKWPIJNHDKGRDS-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=CC=CO1.[Cl-]

Origin of Product

United States

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